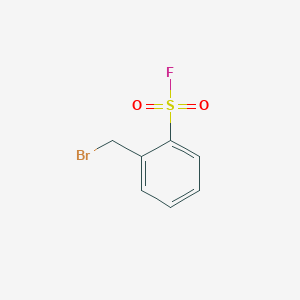

2-(bromomethyl)-Benzenesulfonyl fluoride

Description

Significance of Sulfonyl Fluorides and Benzenesulfonyl Fluorides in Chemical Synthesis and Chemical Biology

Sulfonyl fluorides have emerged as a privileged class of functional groups in both chemical synthesis and chemical biology. Their unique balance of stability and reactivity makes them highly valuable. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides are notably stable to hydrolysis and reduction, allowing for their use in a wide range of reaction conditions, including aqueous environments. sigmaaldrich.comlab-chemicals.com

In the realm of chemical synthesis, sulfonyl fluorides are key components of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept introduced by K. Barry Sharpless. rsc.org This click chemistry reaction allows for the rapid and efficient formation of strong covalent bonds between sulfonyl fluorides and nucleophiles, facilitating the modular assembly of complex molecules. lab-chemicals.comrsc.org This has found broad applications in synthesizing polymers, materials, and various sulfonyl-containing compounds like sulfonamides and sulfonate esters. rsc.org

In chemical biology, benzenesulfonyl fluorides have been extensively used as covalent probes and inhibitors to study protein function and structure. nih.govnih.gov The sulfonyl fluoride moiety can covalently modify several nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine, in a context-specific manner. nih.gov This reactivity has been harnessed to develop inhibitors for various enzymes, most notably serine proteases. nih.gov Well-known examples include Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), which are routinely used to prevent protein degradation during cell lysis. nih.govnih.govsigmaaldrich.com The stability of the sulfonyl fluoride group under physiological conditions, coupled with its latent reactivity, makes it an ideal "warhead" for targeted covalent inhibitors and activity-based protein profiling probes. nih.gov

Historical Context of Bromomethylation Strategies in Organic Chemistry

The introduction of a bromomethyl group onto an aromatic ring is a key synthetic transformation that yields versatile intermediates. Bromomethyl-substituted aromatic compounds are often preferred over their chloromethyl counterparts due to the higher reactivity of the C-Br bond, making them excellent alkylating agents.

Historically, the direct introduction of a halomethyl group, known as halomethylation, was most extensively studied for chloromethylation, particularly through the Blanc-Quelet reaction. researchgate.net This reaction typically involves the use of formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst. However, direct bromomethylation strategies have also been developed. These methods often employ a mixture of formaldehyde (or its polymers like paraformaldehyde) and hydrogen bromide. sigmaaldrich.com

A significant advancement in bromomethylation was the development of more convenient procedures, such as using a solution of hydrogen bromide in acetic acid with paraformaldehyde. sigmaaldrich.commedchemexpress.com This method avoids the need to handle gaseous reagents and has been shown to be effective for the selective mono-, bis-, or tris-bromomethylation of various aromatic compounds. sigmaaldrich.commedchemexpress.com The regioselectivity of the reaction is influenced by factors such as the nature of the substituents on the aromatic ring, reaction temperature, and reaction time. sigmaaldrich.com For activated aromatic systems, the reaction can proceed efficiently, while electron-withdrawing groups can hinder it. researchgate.net These strategies provide a toolbox for chemists to introduce the synthetically useful bromomethyl functionality onto a variety of aromatic scaffolds.

Overview of Research Trajectories for 2-(bromomethyl)-Benzenesulfonyl fluoride and Related Systems

While specific academic research on this compound is not extensively documented, the research trajectories for its isomers and related compounds provide a clear indication of its potential applications. The isomeric 4-(bromomethyl)benzenesulfonyl fluoride and 3-(bromomethyl)benzenesulfonyl fluoride are recognized as important bifunctional reagents in organic synthesis and chemical biology. sigmaaldrich.com

The primary research interest in these systems lies in their utility as "dual-function" or "bifunctional" linkers. The two reactive sites, the bromomethyl group and the sulfonyl fluoride group, can undergo orthogonal reactions. The bromomethyl group serves as an electrophilic handle for alkylation reactions, readily reacting with nucleophiles such as amines, phenols, and thiols. The sulfonyl fluoride group, being stable under these conditions, can be reserved for a subsequent SuFEx reaction or for covalent modification of a biological target. nih.gov

For instance, 4-(bromomethyl)benzenesulfonyl fluoride is used in the synthesis of various bioactive molecules and as a building block in the development of new biological agents. Research involving this isomer often focuses on its incorporation into larger molecular scaffolds designed as chemical probes or drug candidates. The sulfonyl fluoride acts as a reactive "warhead" for covalent binding to a protein of interest, while the rest of the molecule, attached via the benzyl (B1604629) position, provides the specificity for the target. rsc.orgnih.gov The positional isomerism (ortho, meta, or para) of the bromomethyl and sulfonyl fluoride groups is expected to significantly influence the geometry and reactivity of the molecule, allowing for fine-tuning of its properties for specific applications, such as targeting different residues within a protein binding site. nih.gov

Scope and Objectives of Academic Investigations on the Compound

The academic investigation of this compound is primarily driven by its potential as a specialized chemical tool. The objectives of such research can be categorized as follows:

Synthetic Methodology Development: A key objective is the exploration and optimization of synthetic routes to this compound. This includes achieving high regioselectivity in the bromomethylation of benzenesulfonyl fluoride or related precursors.

Exploration of Orthogonal Reactivity: A major focus would be to systematically study the orthogonal reactivity of the two functional groups. This involves defining reaction conditions where the bromomethyl group can be selectively reacted while leaving the sulfonyl fluoride intact, and vice versa.

Application in Chemical Biology: A significant objective is to utilize the compound as a scaffold for creating novel chemical probes. By attaching different recognition elements to the benzyl position, researchers can design probes to covalently label specific proteins. The ortho-substitution pattern would provide a unique spatial arrangement of the reactive warhead relative to the recognition element, potentially enabling the targeting of different proteins or different sites within a protein compared to its meta and para isomers.

Fragment-Based Drug Discovery: The compound could be used in fragment-based screening to identify new drug leads. nih.govresearchgate.net The sulfonyl fluoride can act as a reactive tag to covalently link to a protein, allowing for the identification of weakly binding fragments that have been attached to the benzyl position.

Data Tables

Table 1: Physicochemical Properties of (Bromomethyl)-Benzenesulfonyl Fluoride Isomers

| Property | This compound | 3-(bromomethyl)-Benzenesulfonyl fluoride | 4-(bromomethyl)-Benzenesulfonyl fluoride |

| Molecular Formula | C₇H₆BrFO₂S | C₇H₆BrFO₂S | C₇H₆BrFO₂S |

| Molecular Weight | 253.09 g/mol | 253.09 g/mol | 253.09 g/mol |

| Physical Form | Not specified | Not specified | Solid |

| Melting Point | Not specified | Not specified | 80-85 °C sigmaaldrich.com |

| Boiling Point | Not specified | 301.3±25.0 °C (Predicted) | Not specified |

| CAS Number | Not specified | Not specified | 7612-88-6 sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)benzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHNJHLSPDWSGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201278583 | |

| Record name | 2-(Bromomethyl)benzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25300-29-2 | |

| Record name | 2-(Bromomethyl)benzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25300-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)benzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Bromomethyl Benzenesulfonyl Fluoride

Strategies for the Construction of the Benzenesulfonyl Fluoride (B91410) Core

The formation of the arylsulfonyl fluoride moiety is a critical step in the synthesis of the target compound. This functional group is known for its stability and its utility in "click chemistry" and as a probe for chemical biology. Two primary strategies for its construction are the Halex reaction and direct fluorination routes.

Halex Reactions in Sulfonyl Halide Synthesis

The Halex (halogen exchange) reaction is a widely utilized industrial process for the synthesis of aromatic fluorides from the corresponding chlorides. semanticscholar.org This nucleophilic aromatic substitution involves treating an aryl chloride with a fluoride salt, typically potassium fluoride (KF), at elevated temperatures in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). semanticscholar.orggoogle.com

In the context of benzenesulfonyl fluoride synthesis, the precursor is typically an arylsulfonyl chloride. The strong electron-withdrawing nature of the sulfonyl group facilitates the nucleophilic attack by the fluoride ion. The general reaction is as follows:

ArSO₂Cl + KF → ArSO₂F + KCl

The efficiency of the Halex reaction can be influenced by several factors, including the choice of solvent, the reactivity of the fluoride source, and the presence of any phase-transfer catalysts. For instance, the use of more soluble fluoride sources like cesium fluoride (CsF) or tetraalkylammonium fluorides can sometimes improve reaction rates and yields.

Direct Fluorination Routes to Arylsulfonyl Fluorides

Direct fluorination methods offer an alternative to the traditional Halex reaction and often proceed under milder conditions. These routes can start from various precursors, including arylsulfonyl chlorides, aryl diazonium salts, or even anilines. researchgate.netnih.gov

A common laboratory-scale method involves the direct conversion of sulfonyl chlorides to sulfonyl fluorides using a saturated aqueous solution of potassium bifluoride (KHF₂) or potassium fluoride. researchgate.net For example, Sharpless and co-workers developed a method using a saturated aqueous solution of KHF₂ in acetonitrile, creating a biphasic mixture that effectively converts sulfonyl chlorides to their corresponding fluorides at room temperature. researchgate.net

Another approach utilizes electrophilic fluorinating reagents. For instance, Selectfluor™ (F-TEDA-BF₄) has been employed in the synthesis of benzenesulfonyl fluorides from various sulfur-containing starting materials. nih.gov These methods are often valued for their operational simplicity and broad substrate scope.

| Method | Reagents | Temperature | Solvents | Key Features |

| Halex Reaction | Potassium fluoride (KF) | 150-250 °C | DMSO, DMF, Sulfolane | Industrially scalable, suitable for electron-deficient aromatics. semanticscholar.orggoogle.com |

| Sharpless Method | Potassium bifluoride (KHF₂) | Room Temperature | Acetonitrile, THF, CH₂Cl₂ | Biphasic, mild conditions. researchgate.net |

| Selectfluor™ Oxidation | Selectfluor™ | Varies | Acetonitrile/Water | Tolerates various functional groups. nih.gov |

Introduction of the Bromomethyl Moiety

Once the benzenesulfonyl fluoride core is in place, the next critical transformation is the introduction of the bromomethyl group. This is typically achieved through the halogenation of a methyl group at the ortho position of the benzenesulfonyl fluoride.

Side-Chain Halogenation Techniques for Methylated Benzenes

The most common method for the selective bromination of a benzylic methyl group is free-radical halogenation using N-bromosuccinimide (NBS). This reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or by photochemical irradiation. The reaction is usually carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. google.com

The mechanism proceeds via a free-radical chain reaction where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated in low concentrations from the reaction of NBS with trace amounts of HBr) to yield the bromomethyl product and another bromine radical, which propagates the chain.

For the synthesis of 2-(bromomethyl)-benzenesulfonyl fluoride, the precursor would be 2-methylbenzenesulfonyl fluoride. The reaction would proceed as follows:

2-CH₃-C₆H₄SO₂F + NBS --(Initiator/light)--> 2-(CH₂Br)-C₆H₄SO₂F + Succinimide

The selectivity for side-chain halogenation over aromatic ring bromination is a key advantage of using NBS under these conditions.

Functional Group Interconversions Leading to Bromomethyl Groups

An alternative to direct side-chain halogenation is the conversion of other functional groups at the ortho position into a bromomethyl group. For instance, a hydroxymethyl group can be converted to a bromomethyl group using various brominating agents.

Common reagents for this transformation include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This approach would first require the synthesis of 2-(hydroxymethyl)benzenesulfonyl fluoride. This precursor could potentially be prepared from the corresponding carboxylic acid or ester via reduction.

| Precursor Functional Group | Reagent | Product |

| -CH₃ | N-Bromosuccinimide (NBS), Initiator | -CH₂Br |

| -CH₂OH | Phosphorus tribromide (PBr₃) | -CH₂Br |

| -COOH | 1. Reduction (e.g., LiAlH₄) 2. Bromination (e.g., PBr₃) | -CH₂Br |

Multi-Step Synthetic Sequences and Optimization Studies

The synthesis of this compound is inherently a multi-step process. A plausible and efficient synthetic sequence would commence with a readily available starting material such as 2-methylbenzenesulfonyl chloride.

Proposed Synthetic Sequence:

Fluorination: The first step would involve the conversion of 2-methylbenzenesulfonyl chloride to 2-methylbenzenesulfonyl fluoride. This can be achieved using a Halex-type reaction with KF or a milder direct fluorination with KHF₂. google.comresearchgate.net

Bromination: The subsequent step is the side-chain bromination of 2-methylbenzenesulfonyl fluoride using NBS and a radical initiator. google.com

Optimization Studies:

Optimization of this synthetic sequence would focus on maximizing the yield and purity at each step while minimizing side reactions.

Fluorination Step: Studies on the fluorination of arylsulfonyl chlorides have shown that the choice of fluoride source, solvent, and temperature can significantly impact the reaction outcome. For instance, the use of phase-transfer catalysts in Halex reactions can improve the solubility and reactivity of the fluoride salt, leading to higher yields and shorter reaction times. Optimization of direct fluorination methods often involves adjusting the stoichiometry of the fluorinating agent and the reaction time. nih.gov

Bromination Step: The radical bromination with NBS is a well-studied reaction. Optimization would involve screening different radical initiators and their concentrations, as well as the choice of solvent. While carbon tetrachloride has been traditionally used, safety and environmental concerns have led to the exploration of alternative solvents like cyclohexane or acetonitrile. google.com The reaction temperature and the rate of addition of the initiator are also critical parameters to control to avoid the formation of dibrominated byproducts and to ensure complete conversion of the starting material.

Recent advancements in flow chemistry offer potential for optimizing such multi-step syntheses, allowing for precise control over reaction parameters and potentially improving safety and scalability. researchgate.netnih.gov

Yield Enhancement and Purity Considerations in Syntheses

Optimizing the yield and purity of this compound is a critical aspect of its synthesis. The choice of solvent, reaction temperature, and the stoichiometry of the reagents play significant roles. While carbon tetrachloride has been a traditional solvent for such reactions, its toxicity and environmental impact have led to the exploration of alternatives. researchgate.net Studies on analogous benzylic brominations have shown that solvents like 1,2-dichlorobenzene can lead to higher yields and shorter reaction times compared to the classic Wohl-Ziegler conditions. researchgate.net For instance, the benzylic bromination of a similar ortho-substituted toluene derivative in 1,2-dichlorobenzene at 80 °C resulted in a 92% isolated yield. researchgate.net

Careful control of the reaction conditions is necessary to minimize the formation of byproducts such as the dibrominated product or impurities arising from reactions with the sulfonyl fluoride group. The presence of the electron-withdrawing sulfonyl fluoride group at the ortho position can deactivate the benzene (B151609) ring, making the benzylic C-H bonds the primary target for radical attack. However, steric hindrance from the ortho-substituent might influence the reaction rate. acs.org

Table 1: Illustrative Reaction Conditions for Benzylic Bromination

| Parameter | Condition 1 | Condition 2 |

| Precursor | 2-methylbenzenesulfonyl fluoride | 2-methylbenzenesulfonyl fluoride |

| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |

| Initiator | Azobisisobutyronitrile (AIBN) | Photochemical (Visible Light) |

| Solvent | 1,2-Dichlorobenzene | Acetonitrile |

| Temperature | 80 °C | 55 °C |

| Reaction Time | 8 hours | 15 minutes |

| Hypothetical Yield | High | Good to Excellent |

This table is illustrative and based on general knowledge of benzylic bromination reactions.

Catalyst Development for Specific Synthetic Steps

While traditional benzylic bromination often relies on stoichiometric radical initiators, research into catalytic methods is ongoing to improve efficiency and safety. For electron-deficient toluenes, which can be challenging to brominate, the development of effective catalytic systems is particularly important. organic-chemistry.org Photocatalysis, using visible light to initiate the reaction, offers a milder and more controlled alternative to thermal initiators. bohrium.com This approach can lead to cleaner reactions and higher selectivity.

Furthermore, advancements in catalysis have explored the use of bimetallic catalysts for the activation of benzylic C-H bonds, though this is more commonly applied in arylation reactions rather than bromination. researchgate.net The principles of catalyst design for selective C-H functionalization could potentially be adapted for the bromination of challenging substrates like 2-methylbenzenesulfonyl fluoride. Research into solid catalysts that can maximize side-chain bromination over aromatic ring bromination is also an area of interest. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis Methods

Solvent-Free or Low-Solvent Reaction Conditions

A significant advancement in the green synthesis of benzyl (B1604629) bromides is the development of solvent-free or low-solvent reaction conditions. These methods not only reduce the environmental impact associated with solvent use and disposal but can also lead to improved reaction rates and easier product isolation. Environmentally friendly Wohl-Ziegler brominations have been successfully carried out in ionic liquids and under solvent-free conditions, yielding good to moderate amounts of the corresponding benzylic bromides. researchgate.net The use of photochemical activation in continuous flow reactors further enhances the green credentials of the synthesis by improving safety and scalability. digitellinc.com

More sustainable solvent choices are also being investigated. Acetonitrile and ethyl acetate have been identified as effective and more environmentally benign alternatives to chlorinated solvents for benzylic bromination. bohrium.comresearchgate.net

Table 2: Comparison of Green Chemistry Approaches for Benzylic Bromination

| Approach | Solvent | Energy Input | Key Advantages |

| Conventional | Carbon Tetrachloride | Thermal (Reflux) | Established methodology |

| Photochemical | Acetonitrile | Visible Light | Milder conditions, improved safety |

| Solvent-Free | None | Thermal/Microwave | Reduced waste, potential for faster reactions |

| Ionic Liquid | Ionic Liquid | Thermal | Recyclable solvent, unique reactivity |

This table provides a general comparison of different synthetic approaches.

Atom Economy and Reaction Efficiency Analysis

Atom economy is a key metric in green chemistry, measuring the efficiency of a chemical reaction in converting reactants into the desired product. The traditional benzylic bromination using NBS has a recognized drawback in its atom economy, as the succinimide byproduct is generated in stoichiometric amounts.

The reaction for the synthesis of this compound from 2-methylbenzenesulfonyl fluoride using NBS can be represented as:

C₇H₇FO₂S + C₄H₄BrNO₂ → C₇H₆BrFO₂S + C₄H₅NO₂

The atom economy can be calculated as:

(Molecular weight of C₇H₆BrFO₂S / (Molecular weight of C₇H₇FO₂S + Molecular weight of C₄H₄BrNO₂)) * 100

This calculation highlights the inherent inefficiency of using NBS from an atom economy perspective. Alternative brominating agents and catalytic systems that improve atom economy are therefore a key focus of green chemistry research in this area.

Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl Benzenesulfonyl Fluoride

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group at the ortho position of the benzene (B151609) ring is a primary site for nucleophilic attack. Its reactivity is influenced by the benzylic nature of the carbon-bromine bond, which can stabilize transition states and intermediates.

SN1 and SN2 Pathways: Kinetic and Thermodynamic Analysis

Nucleophilic substitution at the benzylic carbon of 2-(bromomethyl)-benzenesulfonyl fluoride (B91410) can proceed through either an SN1 or SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions. Key factors influencing the mechanism include the nature of the nucleophile, the solvent, and the stability of the resulting carbocation or transition state. researchgate.netkhanacademy.org

SN2 Pathway : A strong nucleophile and a polar aprotic solvent typically favor the SN2 mechanism. khanacademy.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com For benzylic halides, the SN2 reaction proceeds with inversion of configuration if the carbon is a stereocenter.

The interplay between potential energy and entropy is crucial in determining the favored pathway. SN2 reactions are characterized by a highly ordered transition state, while SN1 reactions involve a less ordered carbocation intermediate. researchgate.net The specific kinetics of 2-(bromomethyl)-benzenesulfonyl fluoride itself are not extensively detailed in the provided results, but the general principles of benzylic halide reactivity suggest a competition between these two pathways. youtube.comnih.gov

Intramolecular Cyclization Reactions Facilitated by Bromomethyl Reactivity

The proximate positioning of the reactive bromomethyl group and the sulfonyl fluoride moiety allows for intramolecular cyclization reactions, leading to the formation of sultams, which are cyclic sulfonamides. These reactions are powerful methods for constructing heterocyclic frameworks.

One notable application is the synthesis of spirocyclic β- and γ-sultams. nih.gov While not directly starting from this compound, related strategies involve the intramolecular cyclization of sulfonamides. For instance, the intramolecular alkylation of a sulfonamide bearing a leaving group at the β-position is a known route to β-sultams. nih.gov Similarly, the reaction of a nucleophile tethered to the sulfonyl group with the bromomethyl group can lead to cyclization. For example, conversion of the sulfonyl fluoride to a sulfonamide, followed by deprotonation of the sulfonamide nitrogen, would generate a nucleophile poised to attack the benzylic bromide, forming a sultam. nih.gov The synthesis of bicyclic sultams has been achieved through the cyclization of saturated aminoheterocycles bearing a sulfonyl fluoride group. researchgate.net

These cyclizations are synthetically valuable, providing access to complex heterocyclic structures from relatively simple starting materials. beilstein-journals.orgrsc.orgrsc.org

Regioselectivity and Stereoselectivity in Substitution Processes

Regioselectivity in the context of this compound primarily concerns the competition between the two electrophilic sites: the benzylic carbon and the sulfur of the sulfonyl fluoride. Under conditions that favor nucleophilic attack on carbon, the bromomethyl group is the exclusive site of reaction.

Stereoselectivity becomes relevant when the substitution reaction creates a new stereocenter or when a chiral nucleophile is used. In SN2 reactions, a complete inversion of stereochemistry is expected at the benzylic carbon. Conversely, SN1 reactions, proceeding through a planar carbocation intermediate, would lead to a racemic or near-racemic mixture of products. nih.gov

Studies on related systems, such as fluorinated aziridines, highlight how substituents can dramatically influence the regioselectivity of nucleophilic attack. researchgate.net While direct stereochemical studies on this compound are not prevalent in the search results, the fundamental principles of SN1 and SN2 reactions provide a predictive framework for its stereochemical outcomes. nih.govrsc.org

Reactivity of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride (SO₂F) group is a key functional group in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry. acs.orgnih.gov It is known for its remarkable balance of stability and reactivity, being generally stable under many conditions but reactive towards strong nucleophiles, often with catalysis. rsc.orgsigmaaldrich.com

Hydrolytic Stability and Solvolysis Mechanisms

Aryl sulfonyl fluorides exhibit significant hydrolytic stability compared to their chloride counterparts. beilstein-journals.org They are generally resistant to hydrolysis in neutral aqueous solutions but can be hydrolyzed under more forcing conditions or in the presence of catalysts. rsc.orgacs.org The stability of the S-F bond makes sulfonyl fluorides robust functional groups that can be carried through various synthetic steps. acs.org

The solvolysis of arenesulfonyl halides has been studied, and for sulfonyl fluorides, the reaction is considerably slower than for sulfonyl chlorides. beilstein-journals.org The mechanism of hydrolysis for arenesulfonyl chlorides is generally considered to be SN2-like, involving nucleophilic attack of water on the sulfur atom. Given the lower reactivity of the fluoride, a similar associative mechanism is expected, though likely with a higher activation barrier. beilstein-journals.orgacs.org

| Sulfonyl Halide | Relative Reactivity in Solvolysis | General Stability |

|---|---|---|

| Aryl Sulfonyl Fluoride (Ar-SO₂F) | Low | High hydrolytic stability, stable to thermolysis. acs.orgsigmaaldrich.combeilstein-journals.org |

| Aryl Sulfonyl Chloride (Ar-SO₂Cl) | High | More susceptible to hydrolysis. beilstein-journals.org |

Reactions with Diverse Nucleophiles (e.g., Amines, Alcohols, Thiols)

The sulfonyl fluoride group readily reacts with a variety of nucleophiles, a process central to SuFEx chemistry. researchgate.netresearchgate.netacs.orgchemrxiv.org This reactivity allows for the facile synthesis of sulfonamides, sulfonate esters, and thiosulfonates.

Amines : Primary and secondary amines react with sulfonyl fluorides to form stable sulfonamides. This reaction is fundamental in drug discovery and chemical biology for creating covalent inhibitors and probes, as the resulting sulfonamide linkage is robust. acs.orgrsc.org The reaction can be catalyzed by bases or, in some cases, metal Lewis acids. researchgate.net

Alcohols : Alcohols, typically as their corresponding alkoxides or in the presence of a base, react with sulfonyl fluorides to yield sulfonate esters. This transformation is a key step in creating connectors and functionalizing complex molecules. researchgate.netresearchgate.net

Thiols : Thiols are generally more nucleophilic than alcohols and can react with sulfonyl fluorides. msu.edunih.gov However, studies have shown that while sulfonyl fluorides react rapidly with cysteine residues (containing a thiol), the resulting adducts can be unstable. acs.orgrsc.org In contrast, stable adducts are formed with lysine (B10760008) (amine) and tyrosine (phenol, an alcohol derivative). acs.orgrsc.org

The reactivity of the sulfonyl fluoride can be tuned by the electronic properties of the aryl ring. rsc.org Electron-withdrawing groups on the ring can increase the electrophilicity of the sulfur atom, enhancing its reactivity towards nucleophiles.

| Nucleophile | Product | Significance |

|---|---|---|

| Amines (R-NH₂) | Sulfonamides (Ar-SO₂-NHR) | Formation of stable covalent linkages, widely used in medicinal chemistry. acs.orgrsc.org |

| Alcohols (R-OH) | Sulfonate Esters (Ar-SO₂-OR) | Used for creating functional connectors and derivatizing molecules. researchgate.netresearchgate.net |

| Thiols (R-SH) | Thiosulfonates (Ar-SO₂-SR) | Reaction occurs, but adduct stability can vary, particularly with cysteine. acs.orgrsc.org |

Catalyst-Mediated Activation of the Sulfonyl Fluoride Group

The sulfonyl fluoride group (–SO₂F) is recognized for its considerable stability compared to other sulfonyl halides, making it an attractive functional group in organic synthesis, particularly for late-stage functionalization. However, this stability necessitates the use of catalysts to activate the S-F bond for nucleophilic substitution reactions. Several catalytic systems have been developed to facilitate the transformation of sulfonyl fluorides into sulfonamides, sulfonate esters, and other derivatives.

Lewis acid catalysis represents a prominent strategy for sulfonyl fluoride activation. The underlying principle involves the coordination of the Lewis acid to either the oxygen or fluorine atoms of the sulfonyl group. This interaction increases the electrophilicity of the sulfur atom, rendering it more susceptible to nucleophilic attack. acs.org A notable example is the use of calcium triflimide [Ca(NTf₂)₂], which has proven effective in activating a wide range of aryl- and alkylsulfonyl fluorides for reaction with various amines to produce sulfonamides in good to excellent yields. acs.org Preliminary studies suggest that both the divalent cation and the triflimide anion are crucial for efficient conversion. acs.org

In addition to Lewis acids, organocatalytic systems have emerged as powerful tools for activating the S-F bond. One such system employs a combination of a nucleophilic catalyst, like 1-hydroxybenzotriazole (B26582) (HOBt), and a silicon-based additive, such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS). chemrxiv.orgacs.org In this proposed mechanism, HOBt acts as a superior nucleophilic catalyst that attacks the sulfur center to form a highly reactive intermediate, which is then readily attacked by an amine nucleophile. chemrxiv.orgnih.gov The silicon additive is thought to act as a fluoride scavenger, trapping the fluoride ion generated during the reaction and promoting the catalytic cycle. chemrxiv.orgacs.org This method is particularly efficient for reactions with sterically hindered amines and has been scaled up for multidecagram synthesis. chemrxiv.orgnih.gov

Base catalysis has also been explored, where bases can play multiple roles. They can act as nucleophilic catalysts, as seen with 4-(dimethylamino)pyridine (DMAP) in acylation chemistry, or they can facilitate the reaction by deprotonating the incoming amine nucleophile, thereby increasing its nucleophilicity. nih.gov Computational studies have shown that the concerted deprotonation of the amine by a base significantly lowers the energy barrier for N-S bond formation. acs.orgnih.gov

Table 1: Catalyst Systems for the Activation of Sulfonyl Fluorides

| Catalyst System | Type | Proposed Role of Catalyst | Applicable Nucleophiles | Reference |

|---|---|---|---|---|

| Ca(NTf₂)₂ | Lewis Acid | Coordination to sulfonyl group, increasing sulfur electrophilicity. | Amines | acs.org |

| HOBt / Silicon Additive | Organocatalyst | HOBt acts as a nucleophilic catalyst; silicon additive as a fluoride scavenger. | Amines (including sterically hindered) | chemrxiv.org, nih.gov, acs.org |

| DBU / Bases | Base Catalysis | Nucleophilic catalysis or deprotonation of the amine nucleophile. | Amines | nih.gov |

| Bifluoride Ion | Autocatalysis | Hydrogen-bonding interaction with the S-F bond. | N-methylimidazole | acs.org |

Radical Reactions and Photochemical Transformations

Beyond ionic pathways, the reactivity of this compound can be explored through radical and photochemical processes. bohrium.com Both the benzylic bromide and the arylsulfonyl fluoride moieties can potentially participate in such transformations, opening up alternative avenues for molecular functionalization. rsc.orgwikipedia.org

The carbon-bromine bond in the benzylic position is relatively weak and can undergo homolytic cleavage to generate a stabilized benzylic radical. This process can be initiated by radical initiators like azobisisobutyronitrile (AIBN) upon heating, or by photochemical irradiation. wikipedia.orgmasterorganicchemistry.com

Initiation: The reaction begins with the generation of radicals. For example, under thermal conditions with AIBN, the initiator decomposes to form isobutyronitrile (B166230) radicals, which can then abstract the bromine atom from this compound to generate the primary 2-(fluorosulfonyl)benzyl radical. chemistrysteps.com AIBN → 2 R• + N₂ R• + Br-CH₂-Ar-SO₂F → R-Br + •CH₂-Ar-SO₂F

Propagation: The generated benzyl (B1604629) radical is a key intermediate that can participate in a variety of propagation steps. masterorganicchemistry.comchemistrysteps.com For instance, it can add across the double bond of an alkene to form a new carbon-carbon bond and a new alkyl radical. This new radical can then abstract a bromine atom from another molecule of this compound, propagating the radical chain. •CH₂-Ar-SO₂F + H₂C=CHR' → R'CH(•)-CH₂-CH₂-Ar-SO₂F R'CH(•)-CH₂-CH₂-Ar-SO₂F + Br-CH₂-Ar-SO₂F → R'CH(Br)-CH₂-CH₂-Ar-SO₂F + •CH₂-Ar-SO₂F

The sulfonyl group itself can be involved in radical reactions. Sulfonyl radicals (RSO₂•) can be generated from sulfonyl halides and are versatile intermediates for the formation of C-S bonds. nih.govresearchgate.net While the S-F bond is stronger than the S-Cl bond, generation of a sulfonyl radical from this compound under specific reductive or photochemical conditions cannot be ruled out.

Photochemistry offers a powerful method to induce chemical reactions by accessing excited electronic states of molecules. numberanalytics.com The interaction of this compound with light, particularly UV light, is expected to initiate distinct chemical transformations. researchoutreach.org

The most probable photochemical event is the homolysis of the C-Br bond, which is the weakest covalent bond in the molecule and known to be photolabile. rsc.org Upon absorption of a photon, the molecule is promoted to an excited state (S₁ or T₁), from which the C-Br bond can cleave to form a 2-(fluorosulfonyl)benzyl radical and a bromine radical. This photo-initiated radical generation can then drive the radical chain reactions described above.

Furthermore, the arylsulfonyl fluoride moiety might exhibit its own excited-state chemistry. It has been reported that fluorosulfonyl radicals (FSO₂•) can be generated from fluorosulfonyl chloride (FSO₂Cl) under photoinduced conditions. researchgate.net While the Ar-SO₂F bond is more stable, it is conceivable that under high-energy UV irradiation or in the presence of a photosensitizer, fragmentation pathways involving the C-S or S-F bonds could be initiated. rsc.org Theoretical calculations and experimental studies, such as time-resolved spectroscopy, would be necessary to fully elucidate the excited-state dynamics, including potential pathways like photo-induced defluorination or rearrangements. rsc.orgsciepub.com

Derivatization Strategies and Analogue Synthesis

Modification of the Bromomethyl Group for Diverse Functionalities

The benzylic bromide in 2-(bromomethyl)-benzenesulfonyl fluoride (B91410) is a highly versatile functional group, susceptible to a variety of nucleophilic substitution and coupling reactions. This reactivity allows for its conversion into numerous other functional groups.

The bromomethyl group can be readily converted into alcohols, ethers, and amines through standard nucleophilic substitution reactions.

Alcohols: Hydrolysis of the benzylic bromide yields the corresponding alcohol, 2-(hydroxymethyl)benzenesulfonyl fluoride. This transformation can be achieved using water, often with a co-solvent to improve solubility, or by using hydroxide (B78521) reagents. The resulting primary alcohol is a valuable intermediate for further functionalization, such as oxidation or esterification. While direct synthesis of this specific alcohol is not extensively detailed, the existence of related structures like 3-(hydroxymethyl)-2,4,5,6-tetramethyl-benzenesulfonyl fluoride suggests the feasibility of this conversion. lookchem.com

Ethers: Williamson ether synthesis provides a straightforward route to ether derivatives. The reaction involves treating 2-(bromomethyl)-benzenesulfonyl fluoride with a sodium or potassium alkoxide (RONa or ROK), where 'R' represents an alkyl or aryl group. This method allows for the introduction of a wide variety of ether functionalities.

Amines: Reaction with ammonia, primary, or secondary amines leads to the formation of primary, secondary, or tertiary benzylic amines, respectively. These reactions are typically performed in a polar solvent. The resulting amine, such as 2-(aminomethyl)benzenesulfonyl fluoride, can be isolated as a hydrochloride salt to improve stability and handling. bldpharm.com

Table 1: Nucleophilic Substitution Reactions of the Bromomethyl Group

| Target Functional Group | Typical Reagent | Product Class |

|---|---|---|

| Alcohol (-OH) | H₂O, NaOH(aq) | 2-(Hydroxymethyl)benzenesulfonyl fluoride derivatives |

| Ether (-OR) | NaOR, KOR | 2-(Alkoxymethyl)benzenesulfonyl fluoride derivatives |

| Amine (-NR¹R²) | NH₃, R¹NH₂, R¹R²NH | 2-(Aminomethyl)benzenesulfonyl fluoride derivatives |

The bromomethyl group serves as a precursor for generating ylides for olefination reactions, providing a powerful tool for carbon-carbon double bond formation. libretexts.org

Wittig Reaction: This reaction typically involves a two-step process. First, this compound is reacted with a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), to form a stable phosphonium (B103445) salt. masterorganicchemistry.comnrochemistry.com In the second step, the phosphonium salt is treated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the corresponding phosphorus ylide. libretexts.orgnrochemistry.com This ylide can then react with an aldehyde or ketone to produce an alkene, with the triphenylphosphine oxide as a byproduct. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction can vary, with non-stabilized ylides often favoring the formation of Z-alkenes. nrochemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used alternative to the Wittig reaction, the HWE reaction generally offers better stereoselectivity, producing predominantly E-alkenes. wikipedia.orgorganic-chemistry.org The synthesis begins with the Arbuzov reaction, where this compound is reacted with a trialkyl phosphite, such as triethyl phosphite, to form a phosphonate (B1237965) ester. Deprotonation of this phosphonate ester with a base (e.g., NaH, NaOEt) generates a stabilized phosphonate carbanion. wikipedia.org This carbanion then reacts with an aldehyde or ketone to yield an alkene. nrochemistry.comrsc.org A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during workup. wikipedia.org

The benzylic bromide functionality can act as an electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. mdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromomethyl group with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. rsc.org This allows for the formation of a new C-C bond, connecting the benzylic carbon to an aryl, vinyl, or alkyl group from the boron reagent.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira reaction can be employed. This reaction couples this compound with a terminal alkyne. wikipedia.orgorganic-chemistry.org The process is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgorganic-chemistry.org This method provides a direct route to 2-(alkynyl-methyl)-benzenesulfonyl fluoride derivatives.

Heck Reaction: The Heck reaction traditionally couples aryl or vinyl halides with alkenes. organic-chemistry.orglibretexts.org While less common for alkyl halides, variations of the Heck reaction, such as the Heck-Matsuda reaction which uses aryldiazonium salts, can be powerful for C-C bond formation. nih.gov These methods could potentially be adapted for coupling with the reactive benzylic bromide.

Functionalization of the Aromatic Ring System

The aromatic ring of this compound can also be functionalized, primarily through electrophilic substitution or directed metalation.

The regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring is governed by the directing effects of the existing substituents: the sulfonyl fluoride (–SO₂F) group and the bromomethyl (–CH₂Br) group.

The –SO₂F group is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing nature.

The –CH₂Br group is a weakly deactivating and ortho, para-directing group.

In a competition between these two groups, the powerful meta-directing effect of the sulfonyl fluoride group dominates. Therefore, electrophiles such as the nitronium ion (NO₂⁺) in nitration or a halonium ion (e.g., Br⁺) in halogenation will preferentially add to the positions meta to the –SO₂F group, which are C3 and C5. Given that C3 is sterically less hindered, it is the most likely site of substitution.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 2-(Bromomethyl)-5-nitrobenzenesulfonyl fluoride |

| Bromination | Br⁺ | 5-Bromo-2-(bromomethyl)benzenesulfonyl fluoride |

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization that can overcome the inherent electronic directing effects of substituents. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.caorganic-chemistry.org

The sulfonyl fluoride (–SO₂F) group is known to be an effective DMG. researchgate.net By using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) at low temperatures (e.g., -78 °C), it is possible to selectively deprotonate the C6 position of the aromatic ring. researchgate.netpsu.edu The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (E⁺), allowing for the introduction of a wide range of substituents specifically at the C6 position. researchgate.netnih.gov This method provides access to 2,6-disubstituted benzenesulfonyl fluoride derivatives that would be difficult to synthesize via classical electrophilic substitution. unblog.fr

Structural Elucidation of Novel Derivatives

The definitive identification and characterization of novel derivatives synthesized from this compound rely on a suite of advanced analytical techniques. These methods are crucial for unambiguously confirming the covalent structure, stereochemistry, and three-dimensional arrangement of atoms in newly formed molecules.

Advanced Spectroscopic Characterization Techniques (e.g., 2D NMR, HRMS for structural confirmation)

The structural verification of novel sulfonyl fluoride derivatives is systematically achieved through a combination of sophisticated spectroscopic methods. High-Resolution Mass Spectrometry (HRMS) is fundamental for determining the precise mass and, consequently, the elemental composition of a new compound. For derivatives designed to interact with biological targets, tandem mass spectrometry (MS/MS) is employed to pinpoint the exact site of covalent modification on a protein by identifying the specific amino acid residue that has formed a bond with the sulfonyl fluoride warhead. acs.org This level of detail is critical in chemical biology and drug discovery to understand a molecule's mechanism of action. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional techniques, provides a detailed map of the molecule's atomic connectivity. researchgate.net Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are particularly powerful for establishing the bonding framework of complex derivatives, ensuring the intended chemical transformation has occurred.

Table 1: Spectroscopic Techniques for Derivative Characterization

| Technique | Primary Application | Type of Information Obtained |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition Confirmation | Provides highly accurate mass-to-charge ratio, confirming the molecular formula. |

| Tandem Mass Spectrometry (MS/MS) | Site of Modification Analysis | Fragments the molecule to identify specific binding sites on biomolecules, such as amino acid residues. acs.org |

| 2D NMR (e.g., COSY, HSQC) | Structural Connectivity Mapping | Elucidates proton-proton and proton-carbon correlations to build a complete structural map of the derivative. |

| ¹⁹F NMR | Fluorine Environment Analysis | Confirms the presence and chemical environment of the sulfonyl fluoride group. researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers the most definitive method for determining the precise three-dimensional structure of a novel derivative in its solid, crystalline state. researchgate.net This technique provides unequivocal evidence of molecular geometry, conformation, and stereochemistry. For instance, in the synthesis of complex molecules like chalcone (B49325) derivatives containing a benzenesulfonyl fluoride moiety, X-ray crystallography has been used to confirm that the delicate (E)-configuration of a double bond was preserved throughout the chemical synthesis. nih.gov

Beyond confirming the structure of a single molecule, crystallography is instrumental in understanding intermolecular interactions in the solid state. researchgate.net In the context of drug discovery, co-crystallization of a sulfonyl fluoride derivative with its protein target can reveal the exact binding mode. acs.org This provides a detailed molecular snapshot showing how the ligand orients itself within a binding pocket and which specific amino acid residues it interacts with, such as the proximity of the sulfonyl fluoride group to a histidine residue in an enzyme's active site. acs.orgnih.gov

Table 2: Example Data from X-ray Crystallography Studies

| Parameter | Description | Example from Literature (for related compounds) |

|---|---|---|

| Space Group | Describes the crystal's symmetry. | P2₁, P-1 st-andrews.ac.uk |

| Unit Cell Dimensions (Å) | Defines the size and shape of the basic repeating unit of the crystal lattice. | a = 11.24, b = 10.56, c = 13.27 st-andrews.ac.uk |

| Key Torsional Angles (°) | Measures the rotation around specific bonds, defining the molecule's conformation. | Used to confirm stereochemistry, such as the (E)-configuration of a double bond. nih.gov |

Development of Libraries of Sulfonyl Fluoride Analogues

The synthesis of large, diverse collections of structurally related compounds, known as chemical libraries, is a cornerstone of modern drug discovery and chemical biology. nih.govresearchgate.net Starting from a core scaffold like this compound, libraries of analogues can be systematically generated to explore structure-activity relationships (SAR). rsc.org The goal is to modulate properties such as binding affinity, selectivity, and reactivity by making targeted chemical modifications.

Strategies for building these libraries often leverage high-throughput and robust chemical reactions. One powerful approach is Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, which allows for the rapid and efficient assembly of molecules. researchgate.netnih.gov By using this compound as a versatile building block, its reactive "handles"—the bromomethyl group and the sulfonyl fluoride group—can be independently or sequentially reacted to introduce a wide array of chemical functionalities. For example, the bromomethyl group can be converted to azides, thiols, or other groups that can then participate in click reactions to attach diverse fragments. chinesechemsoc.org Similarly, modern catalytic methods, such as the Heck-Matsuda process, can be employed to create new classes of derivatives like β-arylethenesulfonyl fluorides from simpler precursors, further expanding library diversity. nih.gov

The scale of these efforts can be substantial, with commercial and academic initiatives creating libraries containing hundreds, thousands, or even hundreds of thousands of distinct sulfonyl fluoride compounds for screening purposes. rsc.orgenamine.net

Table 3: Illustrative Library of Analogues from this compound

| Modification Site | Reaction Type | Resulting Functional Group | Potential for Diversification |

|---|---|---|---|

| Bromomethyl Group (-CH₂Br) | Nucleophilic Substitution | Azide (-CH₂N₃), Amine (-CH₂NR₂), Thiol (-CH₂SH) | Enables subsequent "click" reactions or coupling to various R groups. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Nitro (-NO₂), Halogen (-Cl, -Br), Alkyl (-R) | Modulates the electronic properties and reactivity of the sulfonyl fluoride group. |

| Sulfonyl Fluoride Group (-SO₂F) | Sulfur(VI) Fluoride Exchange (SuFEx) | Sulfonamide (-SO₂NR₂), Sulfonate Ester (-SO₂OR) | Reaction with a library of nucleophiles (amines, phenols) to create a diverse set of products. |

Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies specifically focused on This compound are not available. While research exists for related isomers, such as 4-(bromomethyl)benzenesulfonyl fluoride, and for the broader class of aryl sulfonyl fluorides, the specific compound requested has not been the subject of published computational analysis according to the search results.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis for the specified outline sections (5.1, 5.2, and 5.3) as the foundational data does not exist in the public domain.

Quantum chemical calculations (DFT or Ab Initio) detailing the optimized geometry (bond lengths, angles), vibrational frequencies, electronic structure, and bond energies of this compound.

Computational models elucidating reaction mechanisms involving this specific compound, including identified transition states, calculated energy barriers, and Intrinsic Reaction Coordinate (IRC) analyses.

Molecular dynamics simulations investigating the behavior of this compound over time in various environments.

Without such primary research, generating the requested article would lead to speculation or the presentation of data for incorrect compounds, which would be scientifically inaccurate.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations

Conformational Sampling and Dynamics in Solution

The reactivity and interaction of 2-(bromomethyl)-benzenesulfonyl fluoride (B91410) with other molecules are intrinsically linked to its three-dimensional structure and flexibility in solution. Computational methods are employed to sample the conformational space of this molecule, identifying low-energy structures and the energetic barriers between them.

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. In an MD simulation, the forces between atoms are calculated, and Newton's laws of motion are used to simulate the movements of the atoms and the molecule as a whole over time. By performing these simulations in a virtual box of solvent molecules, it is possible to observe how the solvent influences the conformational preferences and dynamics of 2-(bromomethyl)-benzenesulfonyl fluoride.

Advanced conformational search algorithms, such as low-mode molecular dynamics, can be utilized to efficiently sample the potential energy surface of the molecule, ensuring that a wide range of possible conformations are identified. These studies can reveal the most stable conformers in different solvent environments and the dynamic transitions between them. For molecules with flexible side chains, understanding the conformational ensemble is crucial for predicting their chemical behavior.

The following interactive data table summarizes key dihedral angles that are typically investigated in the conformational analysis of this compound and the computational methods used to study them.

| Dihedral Angle | Description | Computational Method | Information Gained |

| C1-C2-S-O | Rotation of the sulfonyl fluoride group relative to the benzene (B151609) ring. | Molecular Dynamics (MD), Density Functional Theory (DFT) | Determines the orientation of the electrophilic sulfur center. |

| C2-C1-C-Br | Rotation of the bromomethyl group relative to the benzene ring. | Molecular Dynamics (MD), Density Functional Theory (DFT) | Influences steric accessibility to the benzylic carbon for nucleophilic attack. |

| C-S-O-F | Internal rotation within the sulfonyl fluoride group. | Ab initio calculations, DFT | Provides insight into the electronic structure of the functional group. |

Solvent Effects on Reactivity

The choice of solvent can have a profound impact on the rate and outcome of chemical reactions involving this compound. This is due to the differential solvation of the reactants, transition states, and products. The molecule possesses two primary reactive sites: the electrophilic sulfur atom of the sulfonyl fluoride group and the electrophilic carbon atom of the bromomethyl group. The reactivity of each of these sites can be modulated by the solvent.

The bromomethyl group is susceptible to nucleophilic substitution reactions, likely proceeding through an S(_N)2 mechanism, given that it is a primary alkyl halide. The rate of an S(_N)2 reaction is highly dependent on the nature of the solvent.

Polar protic solvents , such as water, methanol, and ethanol, have the ability to form strong hydrogen bonds with nucleophiles. This solvation of the nucleophile stabilizes it, lowering its energy and thus increasing the activation energy required for the reaction, which slows down the reaction rate.

Polar aprotic solvents , such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), possess dipoles that can solvate cations, but they are less effective at solvating anions (nucleophiles) because they lack acidic protons for hydrogen bonding. This "naked" and less-stabilized nucleophile is more reactive, leading to a significant acceleration of the S(_N)2 reaction rate. blogspot.comlibretexts.org

The following interactive data table illustrates the general effect of solvent type on the relative rate of S(_N)2 reactions, which is relevant to the reactivity of the bromomethyl moiety of this compound.

| Solvent Type | Examples | Interaction with Nucleophile | Effect on S(_N)2 Reaction Rate |

| Polar Protic | Water, Ethanol, Methanol | Strong (Hydrogen Bonding) | Decreases |

| Polar Aprotic | Acetone, DMF, DMSO | Weak | Increases |

| Nonpolar | Hexane, Toluene | Very Weak | Generally slow due to poor solubility of nucleophiles |

Computational models, such as those employing implicit or explicit solvent models, can be used to quantify these solvent effects. By calculating the free energy of activation for a reaction in different solvents, it is possible to predict the solvent that will provide the optimal reaction rate and selectivity.

QSAR/QSPR Approaches for Predicting Reactivity Patterns

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. In the context of this compound, these approaches can be employed to predict its reactivity in various chemical transformations.

Correlation of Electronic and Steric Parameters with Reactivity

The reactivity of this compound is governed by a combination of electronic and steric factors. QSAR/QSPR models can be developed to quantify the influence of these parameters on reaction rates and outcomes.

Electronic Parameters: The electronic nature of the substituents on the benzene ring can significantly impact the electrophilicity of the sulfur atom in the sulfonyl fluoride group and the carbon atom in the bromomethyl group. The sulfonyl fluoride group is strongly electron-withdrawing, which enhances the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. The bromomethyl group is also an electrophilic center. While the ortho-position of the bromomethyl group relative to the sulfonyl fluoride is fixed in this molecule, in a broader QSAR study of related compounds, electronic descriptors such as Hammett constants (σ) would be used to quantify the electron-donating or electron-withdrawing nature of various substituents.

Steric Parameters: The ortho-position of the bromomethyl group introduces significant steric hindrance around the sulfonyl fluoride moiety. This steric bulk can influence the approach of nucleophiles to the sulfur atom, potentially slowing down the rate of SuFEx reactions compared to less hindered sulfonyl fluorides. Steric effects at the benzylic carbon of the bromomethyl group also play a role in its S(_N)2 reactivity. Steric parameters, such as Taft steric parameters (E(_s)), can be used in QSAR models to quantify these effects.

The following interactive data table outlines key electronic and steric parameters and their expected influence on the reactivity of the two primary electrophilic sites in this compound.

| Parameter Type | Example Descriptor | Influence on Sulfonyl Fluoride Reactivity | Influence on Bromomethyl Reactivity |

| Electronic | Hammett Constant (σ) of substituents | Electron-withdrawing groups increase electrophilicity of sulfur. | Electron-withdrawing groups can slightly increase electrophilicity of the benzylic carbon. |

| Steric | Taft Steric Parameter (E(_s)) | The ortho-bromomethyl group provides steric hindrance, potentially decreasing the reaction rate. | Steric bulk around the benzylic carbon can hinder nucleophilic attack. |

| Quantum Chemical | LUMO Energy | A lower LUMO energy indicates greater electrophilicity at both reactive sites. | A lower LUMO energy indicates greater electrophilicity at both reactive sites. |

| Quantum Chemical | Partial Atomic Charge | A more positive partial charge on the sulfur or carbon atom indicates a more electrophilic site. | A more positive partial charge on the sulfur or carbon atom indicates a more electrophilic site. |

Predictive Modeling of Synthetic Outcomes

Recent advances in machine learning have enabled the development of predictive models for the outcomes of chemical reactions. These models are trained on large datasets of reactions and can learn complex relationships between reactants, reagents, solvents, and the resulting reaction yield or product distribution.

For a molecule like this compound, a predictive model could be developed for its participation in SuFEx reactions or nucleophilic substitution at the bromomethyl position. The input for such a model would include descriptors for the nucleophile, the solvent, the temperature, and any catalysts used. The model would then predict the yield of the desired product.

The development of such a model would involve the following steps:

Data Collection: A dataset of reactions involving this compound or closely related compounds would be compiled from the scientific literature or generated through high-throughput experimentation.

Descriptor Calculation: A set of numerical descriptors representing the properties of the reactants and reaction conditions would be calculated. These can include the electronic and steric parameters mentioned previously, as well as descriptors for the solvent polarity, nucleophilicity of the reacting partner, and reaction temperature.

Model Training: A machine learning algorithm, such as a random forest or a neural network, would be trained on the dataset to learn the relationship between the descriptors and the reaction outcome.

Model Validation: The predictive power of the model would be assessed using a separate test set of reactions that were not used during the training process.

Such predictive models can be invaluable tools for synthetic chemists, allowing them to optimize reaction conditions in silico before performing experiments in the laboratory, thus saving time and resources.

Applications in Organic Synthesis As a Building Block and Reagent

Role as a Key Intermediate in the Synthesis of Heterocyclic Compounds

The strategic placement of the bromomethyl and sulfonyl fluoride (B91410) groups in an ortho configuration on the benzene (B151609) ring makes 2-(bromomethyl)-benzenesulfonyl fluoride a prime candidate for the synthesis of various fused and non-fused heterocyclic systems.

The ortho-disposed reactive sites in this compound facilitate intramolecular cyclization reactions to form fused heterocyclic systems. This process typically involves a two-step sequence where one functional group reacts first, followed by an intramolecular reaction of the second group.

A key class of fused heterocycles that can be synthesized are sultams , which are cyclic sulfonamides. organic-chemistry.orgnih.gov While direct synthesis from this compound is not extensively documented, a plausible pathway involves the initial reaction of the sulfonyl fluoride with an amine (R-NH₂) to form a sulfonamide intermediate, 2-(bromomethyl)-N-alkyl/arylbenzenesulfonamide. Subsequent intramolecular nucleophilic substitution, where the sulfonamide nitrogen attacks the benzylic carbon, would displace the bromide and form a fused sultam ring. organic-chemistry.orgrsc.org This type of cyclization is a powerful method for creating polycyclic sultams, which are important structural motifs in medicinal chemistry. nih.govrsc.org

| Reactant | Intermediate | Product | Heterocycle Type |

| This compound + R-NH₂ | 2-(Bromomethyl)-N-R-benzenesulfonamide | N-R-benzo[d]isothiazole-2,2-dioxide | Fused Sultam |

This table outlines a potential synthetic pathway for fused sultams using this compound.

The electrophilic nature of the bromomethyl group allows for facile reaction with a wide range of nitrogen, oxygen, and sulfur nucleophiles. When a dinucleophile is used, this reaction can be the entry point for constructing various five, six, or seven-membered heterocyclic rings.

Nitrogen Heterocycles: Reaction with dinucleophiles such as hydrazines, amidines, or diamines can lead to the formation of fused nitrogen-containing heterocycles. For example, reaction with a substituted hydrazine (B178648) could potentially yield a 1,2-benzodiazepine derivative after initial N-alkylation at the bromomethyl position followed by intramolecular cyclization involving the sulfonyl group. General strategies for synthesizing N-fused heterocycles often involve the reaction of an alkyl bromide with a heteroaryl ketone, highlighting the utility of the bromomethyl handle. nih.gov

Oxygen Heterocycles: The synthesis of benzo-fused oxygen heterocycles can be envisioned by reacting this compound with a nucleophile containing a hydroxyl group. organic-chemistry.org For instance, reaction with a β-amino alcohol (H₂N-R-OH) would first lead to the formation of a sulfonamide. Subsequent intramolecular O-alkylation via the Williamson ether synthesis would result in the formation of a morpholine-type fused ring system.

Sulfur Heterocycles: Similarly, using a nucleophile containing a thiol group, such as β-amino-thiols (H₂N-R-SH), can lead to the formation of fused sulfur-containing heterocycles like thiomorpholines. The initial step would be the formation of the sulfonamide, followed by intramolecular S-alkylation at the benzylic position.

| Dinucleophile | Potential Heterocyclic Product | Class |

| Hydrazine (H₂NNH₂) | Dihydro-2H-benzo[e] nih.govrsc.orgrsc.orgthiazinane-2,2-dioxide derivative | Nitrogen Heterocycle |

| β-Aminoethanol | Benzo[f] claremont.edunih.govnih.govoxathiazepine derivative | Oxygen/Nitrogen Heterocycle |

| β-Aminothiol | Benzo[f] claremont.edunih.govnih.govdithiazepine derivative | Sulfur/Nitrogen Heterocycle |

This table illustrates the potential of this compound in synthesizing diverse heterocycles through reactions with various dinucleophiles.

Utilization in Total Synthesis of Natural Products

A review of the current literature does not indicate specific instances where this compound has been utilized as a key building block in the total synthesis of natural products. Synthetic efforts in this area typically employ more complex or specialized building blocks.

While not directly reported, the bifunctional nature of this compound allows for its theoretical incorporation into complex molecules. It could serve as a linker, connecting two different parts of a molecule, or as a foundational scaffold upon which complexity is built.

The application of this compound in stereoselective or regioselective reactions would depend on the subsequent transformations it undergoes. For instance, in the synthesis of chiral N-benzylic heterocycles, related α-N-heterocyclic trifluoroborates have been coupled with aryl bromides using dual catalysis systems to achieve high enantioselectivity. nih.gov Similar strategies could potentially be adapted for reactions involving the bromomethyl group of this compound. Regioselectivity would be a key consideration when reacting with unsymmetrical dinucleophiles, where the relative reactivity of the nucleophilic centers would determine the final structure of the heterocyclic ring.

Development of New Reagents Based on this compound

The unique combination of a reactive alkyl halide and a sulfonyl fluoride makes this compound an attractive starting material for developing novel, specialized reagents, particularly for applications in chemical biology and materials science. claremont.eduacs.org

Sulfonyl fluorides are increasingly used as covalent chemical probes to study protein function and identify new drug targets. nih.govrsc.orgnih.gov The sulfonyl fluoride acts as a "warhead" that can covalently modify specific amino acid residues on a protein. acs.orgacs.org The bromomethyl group on this compound can be used as a synthetic handle to attach a ligand, a reporter tag (like a fluorophore), or a fragment that binds to a protein of interest. The resulting trifunctional probe can then be used in "activity-based protein profiling" or "fragment-based ligand discovery" to identify and study target proteins. nih.gov This approach expands the toolkit for chemical biologists, enabling the creation of customized probes for a wide range of biological investigations. nih.govrsc.org

Precursors for Polymerization Initiators

The synthesis of an ATRP initiator from this compound would typically involve the reaction of the bromomethyl group with a suitable precursor molecule to introduce the initiating site. For instance, it could be used to esterify a hydroxyl-containing molecule, thereby tethering the benzenesulfonyl fluoride moiety to a polymerizable core. While direct studies on this compound as a polymerization initiator are not extensively documented in publicly available literature, the principle is well-established with analogous compounds. For example, initiators like 2-hydroxyethyl 2-bromoisobutyrate are commonly used to create polymers with specific functionalities. nih.gov The presence of the sulfonyl fluoride group in an initiator derived from this compound would allow for the synthesis of end-functionalized polymers, where the sulfonyl fluoride can be used for post-polymerization modifications via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Table 1: Potential Monomers for Polymerization Initiated by this compound Derivatives

| Monomer Class | Specific Examples | Potential Polymer Application |

| Styrenes | Styrene, 4-acetoxystyrene | Commodity plastics, functional films |

| (Meth)acrylates | Methyl methacrylate (B99206) (MMA), 2-hydroxyethyl methacrylate (HEMA) | Optical materials, hydrogels, biomedical devices |

| Acrylonitrile | Acrylonitrile | Carbon fiber precursors, barrier polymers |

This table is illustrative and based on the general applicability of ATRP initiators to various monomer classes. The specific efficiency would depend on the final initiator structure and polymerization conditions.

Ligand Synthesis for Catalysis

The development of novel ligands is a cornerstone of advancement in homogeneous catalysis. The structure of this compound offers a scaffold for the synthesis of specialized ligands. The bromomethyl group can be readily transformed into various coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), through nucleophilic substitution reactions.

For instance, reaction with a phosphine (B1218219) nucleophile, such as diphenylphosphine, could yield a phosphine ligand bearing a benzenesulfonyl fluoride group. Such a ligand could then be coordinated to a transition metal center (e.g., palladium, rhodium, gold) to form a catalytically active complex. mdpi.com The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be tuned by the presence of the electron-withdrawing sulfonyl fluoride group.

While specific examples of ligands derived directly from this compound are not prevalent in the literature, the synthesis of ligands from similar building blocks is a common strategy. For example, various bidentate and monodentate phosphine ligands are prepared from functionalized benzyl (B1604629) halides. uzh.ch The resulting metal complexes can be applied in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. mdpi.com

Table 2: Potential Ligand Classes and Catalytic Applications

| Ligand Class | Synthetic Precursor | Potential Metal Complex | Potential Catalytic Application |

| Phosphines | Diphenylphosphine | Palladium(II), Rhodium(I) | Suzuki-Miyaura coupling, Hydroformylation |

| Amines | Secondary amines | Ruthenium(II), Iridium(III) | Transfer hydrogenation |

| N-Heterocyclic Carbenes | Imidazole derivatives | Gold(I), Copper(I) | C-H activation, Click chemistry |

This table illustrates potential applications based on established principles of ligand synthesis and catalysis. The actual performance would require experimental validation.

Scaffold for the Development of Novel Functional Molecules.researchgate.netrsc.org

A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of new molecules with diverse properties. nih.gov The concept is central to medicinal chemistry for the development of new therapeutic agents. nih.govrsc.org The this compound structure is a prime candidate for such a scaffold due to its dual reactivity.

The utility of a closely related compound, 4-(bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride, as a trifunctional building block for the synthesis of chemical probes highlights the potential of this scaffold. sigmaaldrich.com In this related molecule, the bromomethyl group acts as a linker to attach the scaffold to a pharmacophore, the sulfonyl fluoride group allows for covalent modification of a biological target via SuFEx chemistry, and the alkyne tag enables downstream applications through click chemistry. sigmaaldrich.com

This "multi-functional" approach can be conceptually applied to this compound. The bromomethyl group can be used to introduce a variety of substituents through substitution reactions, while the sulfonyl fluoride group remains available for subsequent "click" reactions or as a reactive site for binding to biological targets. This allows for the systematic generation of new functional molecules, including potential drug candidates, molecular probes, and materials with tailored properties. The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. researchgate.netnih.gov

Applications in Chemical Biology As a Molecular Probe and Mechanistic Tool

Enzyme Active Site Labeling and Covalent Inhibition Mechanisms (in vitro, mechanistic focus)

The primary application of probes like 2-(bromomethyl)-benzenesulfonyl fluoride (B91410) is in the detailed study of enzyme mechanisms and the irreversible inhibition of their activity. By forming a permanent covalent bond within the active site, the probe facilitates the study of enzyme function in a way that is not possible with reversible inhibitors.